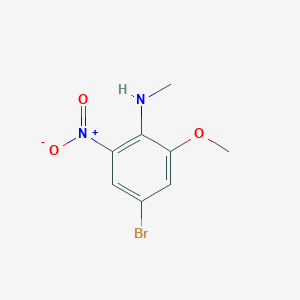

4-bromo-2-methoxy-N-methyl-6-nitroaniline

Descripción

Propiedades

IUPAC Name |

4-bromo-2-methoxy-N-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3/c1-10-8-6(11(12)13)3-5(9)4-7(8)14-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBMDBUZZCNJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1OC)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methoxy-N-methyl-6-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common route includes:

Bromination: The addition of a bromine atom to the aromatic ring using bromine or a brominating agent like N-bromosuccinimide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

Reduction: The compound can undergo reduction reactions, particularly the nitro group, to form corresponding amines.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium dichromate, potassium permanganate.

Reduction: Tin and hydrochloric acid, iron and acetic acid.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Reduction: 4-bromo-2-methoxy-N-methyl-6-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Inhibitors Design

4-Bromo-2-methoxy-N-methyl-6-nitroaniline is utilized in the design of inhibitors for various biological targets, particularly CK2 (casein kinase 2) inhibitors. CK2 is implicated in numerous cellular processes, and its inhibition can be beneficial for cancer treatment. The compound's structure allows for modifications that enhance its inhibitory properties against CK2, making it a valuable scaffold in drug development .

Docking Studies

The compound has also been employed in docking studies to explore its interactions with novel hybrid analogs, such as telmisartan-glitazone. These studies aim to develop treatments for metabolic syndrome by optimizing the binding affinity of potential drugs to their targets .

Synthetic Applications

Synthesis Methods

The synthesis of this compound involves several steps, including the bromination of an aniline derivative followed by nitration and methoxylation. The optimization of these synthetic routes is crucial for improving yield and purity, which are essential for pharmaceutical applications .

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Bromination | Br₂ | 70 |

| 2 | Nitration | HNO₃/H₂SO₄ | 65 |

| 3 | Methoxylation | CH₃OH/NaOCH₃ | 75 |

Case Study 1: CK2 Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibitory activity against CK2. The research highlighted the importance of structural modifications to enhance potency and selectivity for CK2 over other kinases. The most promising derivatives showed IC50 values in the low micromolar range, indicating their potential as therapeutic agents .

Case Study 2: Metabolic Syndrome Treatment

In another investigation, researchers utilized this compound in the development of hybrid drugs targeting metabolic syndrome pathways. The docking studies revealed favorable interactions with key receptors involved in glucose metabolism and lipid regulation. The resultant compounds showed improved efficacy compared to existing treatments, suggesting a new avenue for managing metabolic disorders .

Mecanismo De Acción

The mechanism of action of 4-bromo-2-methoxy-N-methyl-6-nitroaniline depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access. The presence of electron-withdrawing groups like the nitro and bromine atoms can influence its reactivity and binding affinity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional complexity of 4-bromo-2-methoxy-N-methyl-6-nitroaniline can be contextualized by comparing it to analogs with variations in substituents, halogenation, or nitro/methoxy positioning. Below is a detailed analysis:

Table 1: Structural and Physical Properties Comparison

Key Structural and Functional Differences

Substituent Effects :

- The N-methyl group in the title compound distinguishes it from analogs like 4-bromo-2-methyl-6-nitroaniline (NH₂ instead of NHCH₃), which reduces hydrogen-bonding capacity and alters solubility .

- Halogen Variants : Replacing bromine with chlorine (e.g., 2-bromo-4-chloro-6-nitroaniline ) impacts reactivity and molecular weight, with chlorine’s lower atomic mass reducing the compound’s density .

Positional Isomerism :

- 2-Bromo-6-methoxy-4-nitroaniline (CAS 16618-66-9) demonstrates how shifting the methoxy and nitro groups alters electronic distribution. The nitro group at the 4-position (vs. 6 in the title compound) may increase electrophilicity at the aromatic ring .

Research Findings

- Reactivity : The N-methyl group in the title compound may reduce nucleophilic attack susceptibility compared to NH₂-bearing analogs like 4-bromo-2-methyl-6-nitroaniline, which is more prone to diazotization .

- Crystallography : Structural studies of 4MNB (a benzamide analog) reveal two molecules per asymmetric unit, stabilized by hydrogen bonds, suggesting similar packing behavior could occur in the title compound .

- Thermal Stability: The higher molecular weight of the title compound (261.07 vs.

Actividad Biológica

Chemical Structure and Properties

The compound features several functional groups that influence its chemical behavior:

| Feature | Description |

|---|---|

| Bromine Atom | Enhances lipophilicity and biological activity. |

| Methoxy Group | Contributes to electron-donating properties. |

| Nitro Group | Often linked to biological activity, especially in drug design. |

| N-Methyl Aniline | Affects solubility and reactivity due to steric hindrance. |

Biological Activity Insights

While direct studies on 4-bromo-2-methoxy-N-methyl-6-nitroaniline are sparse, related compounds with similar structures have demonstrated significant biological activities:

- Antimicrobial Activity : Compounds containing nitro groups are frequently associated with antimicrobial properties. For example, nitroanilines have been shown to exhibit bactericidal effects against various pathogens.

- Anticancer Potential : The presence of the nitro group in related compounds has been linked to anticancer activity, particularly through mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cells.

- Mechanism of Action : The interaction of the compound with specific molecular targets, such as enzymes or receptors, is critical for its biological effects. The bromine and methoxy groups may facilitate binding to these targets, influencing the compound's efficacy.

Case Studies and Research Findings

Research has highlighted the significance of similar compounds in various biological contexts:

- In a study examining the interaction between Nrf2 and Keap1 proteins, it was found that compounds like this compound could potentially modulate oxidative stress responses by affecting this protein-protein interaction. This modulation can lead to increased expression of cytoprotective enzymes, suggesting a neuroprotective role in conditions like neurodegenerative diseases .

- Another investigation into nitro-substituted anilines revealed their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . This indicates that this compound may share similar mechanisms of action.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-Bromo-2-methoxy-6-nitroaniline | C₈H₉BrN₂O₃ | Contains both bromine and nitro groups |

| 4-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | Lacks bromine; focuses on methoxy and nitro groups |

| N-Methyl-4-bromoaniline | C₇H₈BrN₂ | Lacks nitro group; simpler structure |

This table illustrates how variations in functional groups influence biological activity and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 4-bromo-2-methoxy-N-methyl-6-nitroaniline to minimize byproduct formation?

- Methodological Answer : Prioritize sequential functionalization to avoid competing reactions. Begin with N-methylation of 2-methoxyaniline using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Bromination can be achieved with Br₂ in acetic acid at 0–5°C to ensure regioselectivity at the para position relative to the methoxy group . Nitration should follow, using HNO₃/H₂SO₄ at 50°C, with careful monitoring via TLC to prevent over-nitration. Evidence from analogous compounds (e.g., 4-bromo-2-nitroaniline) suggests yields >70% under controlled stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

- Methodological Answer :

- ¹H NMR : Look for distinct aromatic signals split by substituents. The methoxy group (~δ 3.8–4.0 ppm) and N-methyl group (~δ 3.0–3.2 ppm) should integrate to 3H each. Coupling constants (e.g., J = 8–9 Hz for adjacent protons) confirm substitution patterns .

- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) confirm nitro group presence. Methoxy C-O stretches appear at ~1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 275 (C₈H₈BrN₂O₃) with fragments corresponding to Br loss (m/z 196) and NO₂ elimination .

Q. What stability considerations are critical for storing this compound, and how should degradation be monitored?

- Methodological Answer : Store at 0–6°C in amber glass under inert gas (N₂/Ar) to prevent photodegradation and oxidation . Monitor purity via HPLC (C18 column, MeOH/H₂O = 70:30, λ = 254 nm). Degradation products (e.g., demethylated or denitro derivatives) appear as secondary peaks with retention time shifts .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and regioselectivity during nitration of bromo-methoxy-N-methylaniline precursors?

- Methodological Answer : Use density functional theory (DFT) to calculate electrophilic aromatic substitution (EAS) activation energies. For example, the nitro group prefers the position para to bromine due to electron-withdrawing effects, as seen in 4-bromo-2-nitroaniline . Molecular electrostatic potential (MEP) maps can visualize charge distribution, guiding predictions for meta vs. para nitration .

Q. What strategies resolve contradictions in reported reaction yields for nitro group introduction to brominated anilines?

- Methodological Answer :

- Controlled Nitration : Use mixed acid (HNO₃/H₂SO₄) at 50–60°C with slow reagent addition to avoid poly-nitration. For example, 4-bromo-2-nitroaniline synthesis achieves >90% purity under these conditions .

- Byproduct Analysis : Employ GC-MS or LC-MS to identify side products (e.g., di-nitrated derivatives). Adjust reaction time and temperature iteratively based on real-time monitoring .

Q. How do steric and electronic effects of methoxy and N-methyl groups influence bromination regioselectivity?

- Methodological Answer :

- Electronic Effects : The methoxy group (ortho/para-directing) enhances electron density at positions 2 and 6, while bromine (meta-directing) competes. Computational studies show bromine’s electron-withdrawing effect dominates, directing nitration to position 6 .

- Steric Effects : N-methylation reduces steric hindrance compared to bulkier substituents, favoring para-bromination. Compare with 4-bromo-3-methylaniline, where steric effects shift bromination to the meta position .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.